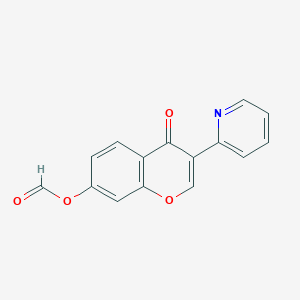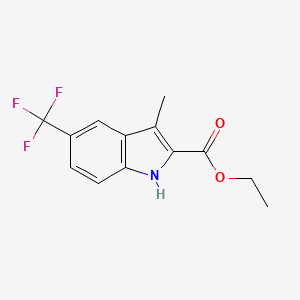![molecular formula C13H22N4O2 B15064748 tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)
tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate: is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, forming a bicyclic structure. The tert-butyl group and the carbamate functionality add to its chemical complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring is then fused to the pyrazole ring through a cyclization reaction, often involving a suitable catalyst and heating.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butyl chloride and a strong base.
Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a dihydropyridine or tetrahydropyridine derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the carbamate and tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Dihydropyridine and tetrahydropyridine derivatives.
Substitution: Various substituted carbamate and tert-butyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular signaling pathways.
Medicine
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) are conducted to understand its behavior in biological systems.
Industry
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Agriculture: It may be used in the formulation of agrochemicals, such as pesticides and herbicides.
作用機序
The mechanism of action of tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular responses and signaling cascades.
類似化合物との比較
Similar Compounds
- tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethyl)carbamate
- tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyridin-3-yl)ethyl)carbamate
- tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)ethyl)carbamate
Uniqueness
The uniqueness of tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate lies in its specific substitution pattern and the presence of the tert-butyl and carbamate groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H22N4O2 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
tert-butyl N-[1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H22N4O2/c1-8(15-12(18)19-13(2,3)4)11-9-7-14-6-5-10(9)16-17-11/h8,14H,5-7H2,1-4H3,(H,15,18)(H,16,17) |
InChIキー |
CGSJNPOINNOUDP-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NNC2=C1CNCC2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine](/img/structure/B15064703.png)
![N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B15064704.png)






![N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide](/img/structure/B15064754.png)


